2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Description

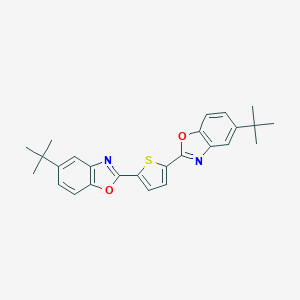

Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXZBGVLNVRQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048205 | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BBOT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7128-64-5, 52232-33-4 | |

| Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl benzoxazolyl) thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescent Brightener 362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BBOT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7UR9129GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation Reaction

The synthesis begins with a mixture of trichlorobenzene and toluene (5:1 weight ratio) as the solvent. Reactants are combined in precise ratios:

-

Thiophene-2,5-dicarboxylic acid

-

5-tert-butyl-o-aminophenol

-

Boric acid (catalyst, 0.25–0.35 parts by weight)

The reaction is heated to 120°C under atmospheric pressure, initiating condensation. Toluene co-distills with water, which is continuously removed via a water trap to shift equilibrium toward product formation.

Dehydration and Temperature Ramp

After initial condensation, the temperature is gradually increased to 230°C to complete dehydration. Key stages include:

Vacuum Distillation

Post-reaction, a vacuum system reduces pressure, enabling trichlorobenzene recovery at lower temperatures (≤150°C). This prevents thermal degradation of the product and achieves a solvent recovery rate of ~99%.

Refinement

Crude product is purified via recrystallization or sublimation, yielding this compound with >99% purity.

Process Optimization and Yield Improvements

The patented method introduces critical advancements:

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Solvent Recovery | 89% | 99% |

| Target Product Yield | ≤85% | ≥99% |

| Energy Consumption | High (due to high-temperature distillation) | Reduced (vacuum-assisted distillation) |

| Environmental Impact | Significant (solvent loss, carbonization) | Minimal (closed-loop solvent recovery) |

By avoiding high-temperature degradation and implementing vacuum distillation, the process eliminates the need for dedicated solvent recovery infrastructure, reducing capital costs and environmental footprint.

Environmental and Economic Considerations

The revised method demonstrates a 12% reduction in energy consumption compared to traditional approaches, primarily through lower distillation temperatures. Economically, the near-quantitative recovery of trichlorobenzene reduces raw material costs by approximately 15%, while the absence of carbonization byproducts ensures consistent product quality.

Challenges and Solutions in Large-Scale Production

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Optical Brightening Agent

Overview

BTB is primarily recognized for its role as an optical brightener . It effectively converts ultraviolet (UV) light into visible light, enhancing the brightness of materials.

Applications

- Plastics : Used as a fluorescent whitening agent in thermoplastic resins such as polyvinyl chloride (PVC) and acrylic resin.

- Coatings and Inks : Incorporated into paints, coatings, and printing inks to improve brightness and visual appeal.

- Textiles : Utilized in polyester fibers to enhance whiteness and brightness.

Analytical Chemistry

Overview

In analytical chemistry, BTB has been employed for its fluorescence properties, aiding in the detection of various substances.

Case Studies

- A study quantified BTB in tea infusion samples, revealing a concentration of 268.5 ng/L, demonstrating its utility in food safety testing .

- BTB has been utilized in the detection of thin-film electrical contact lubricants, showcasing its versatility in material analysis .

Environmental Applications

Overview

BTB's properties have also been explored for environmental monitoring.

Applications

- Pollutant Detection : Its fluorescence characteristics allow for the detection of environmental pollutants, including certain pesticides and heavy metals.

- Food Safety : The compound has been used to identify nonvolatile migrants from food contact materials, ensuring compliance with safety regulations .

Material Science

Overview

In the realm of material science, BTB contributes to the development of advanced materials with enhanced properties.

| Application Area | Description |

|---|---|

| Plastics | Acts as a fluorescent whitening agent improving aesthetic qualities. |

| Coatings | Enhances durability and visual properties through UV conversion. |

| Textiles | Improves the brightness of synthetic fibers. |

Synthesis Improvements

Recent advancements in the synthesis of BTB have focused on enhancing yield and reducing environmental impact. A novel method improves the yield of BTB synthesis through a more efficient condensation process while minimizing energy consumption and waste production .

Mécanisme D'action

The mechanism of action of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene involves its ability to absorb UV light and re-emit it as visible light. This property is due to the presence of benzoxazole moieties, which have excellent UV-Visible absorption properties. The compound acts as a high-performance photoinitiator, initiating polymerization reactions upon exposure to UV light .

Comparaison Avec Des Composés Similaires

BBOT is compared here with structurally and functionally related compounds across three categories: antimicrobial thiophenes , fluorescent heterocycles , and OLED electron-transport materials .

Antimicrobial Thiophenes

Key Insights :

- BBOT’s antimicrobial activity is moderate compared to Thiocarboxylic A, which has superior potency against Gram-negative and Gram-positive bacteria. This difference is attributed to Thiocarboxylic A’s polar carboxylic acid chain, enhancing membrane penetration .

- BBOT’s tert-butyl groups improve thermal stability but may reduce solubility, limiting bioavailability .

Fluorescent Heterocycles

Key Insights :

- BBOT’s blue fluorescence is redshifted in polar matrices (e.g., SiO₂ films) due to interactions with the silica matrix, enhancing its utility in solid-state devices .

- Compound 28b exhibits green emission but lower quantum efficiency, likely due to electron-withdrawing nitro groups increasing non-radiative decay .

OLED Electron-Transport Materials

Key Insights :

- BBOT’s luminance and efficiency are lower than industry standards like Alq₃ and TPBi, but its exciplex-forming ability at interfaces improves device performance when blended with pyrazoline derivatives .

- BBOT’s rigid structure mitigates aggregation-induced quenching in hybrid SiO₂ films, enabling high doping concentrations (6×10⁻³ M) without fluorescence loss .

Activité Biologique

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) is a synthetic compound belonging to the benzoxazole derivative family. It is primarily recognized for its fluorescent properties and its applications in various fields, including biological imaging , polymer chemistry , and optical brightening .

- Molecular Formula : C₂₆H₂₆N₂O₂S

- Molecular Weight : 430.57 g/mol

- CAS Number : 7128-64-5

- Melting Point : 200–202 °C

- Solubility : Soluble in acetone and toluene; insoluble in water.

Synthesis

The synthesis of BBOT typically involves the reaction of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole under palladium catalysis, conducted in an inert atmosphere at elevated temperatures. This method can be optimized for high yield and purity through recrystallization or sublimation techniques .

The biological activity of BBOT is largely attributed to its ability to absorb ultraviolet light and emit visible light. This fluorescence is due to electronic transitions within the benzoxazole rings and the thiophene core. The compound's structure facilitates its use as a fluorescent probe in various biological applications, particularly in microscopy and imaging techniques .

Applications in Biology and Medicine

- Fluorescence Microscopy : BBOT is employed as a fluorescent marker, allowing researchers to visualize biological samples with high sensitivity.

- Medical Imaging : Investigated for potential applications in diagnostic assays, BBOT's fluorescent properties may enhance the detection capabilities of imaging agents.

- Optical Brightener : In industrial applications, it serves as an optical brightener for textiles and coatings, converting UV light into visible light, thus enhancing product appearance .

Quantitative Studies

Recent studies have quantified BBOT in various matrices, including food products. For instance, a study reported the concentration of BBOT at 268.5 ng/L in tea infusions, demonstrating its traceability and relevance in food safety assessments .

Case Studies

- Fluorescent Whitening Agents : BBOT has been studied alongside other fluorescent whitening agents to evaluate its effectiveness in enhancing brightness in textiles. The compound exhibited strong fluorescence under UV light, making it suitable for applications requiring high visibility .

- Environmental Monitoring : In environmental studies, BBOT was detected in various samples, indicating its persistence and potential ecological impact. The compound's quantification methods have been validated for accuracy and reliability, making it a candidate for monitoring pollutants .

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Weight | 430.57 g/mol |

| Melting Point | 200–202 °C |

| Solubility | Soluble in acetone and toluene |

| Applications | Fluorescent probe, optical brightener |

Q & A

Q. Why do melting point values vary between suppliers (e.g., 199–202°C vs. 200–202°C)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.